1-methyl-2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding Studies
Research on related compounds has explored their crystal structures, focusing on hydrogen bonding patterns. For example, Kubicki, Bassyouni, and Codding (2000) examined the structures of anticonvulsant enaminones, which are structurally related to the compound . They found that the cyclohexene rings in these compounds adopt specific conformations influenced by hydrogen bonding, highlighting the compound's potential in crystal engineering and material science applications (Kubicki, Bassyouni, & Codding, 2000).
Anticancer Properties
Kim, Pyo, Jung, and Kwak (2017) designed and synthesized analogs of tetrahydropyrazino[1,2-a]indole-3-carboxamide for anti-breast cancer research. Their study provides insights into the potential of structurally similar compounds in developing treatments for breast cancer (Kim, Pyo, Jung, & Kwak, 2017).
Supramolecular Chemistry
Vishweshwar, Nangia, and Lynch (2002) studied the crystal structures of pyrazinecarboxylic acids to understand the recurrence of carboxylic acid-pyridine supramolecular synthons. Their findings can be relevant to the study of similar compounds in the field of supramolecular chemistry and crystal design (Vishweshwar, Nangia, & Lynch, 2002).
Synthesis and Catalysis
Bacchi, Costa, Della Ca’, Gabriele, Salerno, and Cassoni (2005) investigated the synthesis of heterocyclic derivatives using palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This study is relevant for understanding the synthetic pathways and catalytic processes that may be applicable to the compound (Bacchi et al., 2005).
Antimycobacterial Activity
Gezginci, Martin, and Franzblau (1998) examined the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids. Their research offers insight into the potential antimicrobial applications of structurally related compounds (Gezginci, Martin, & Franzblau, 1998).
Novel Derivative Synthesis
Okawa, Osakada, Eguchi, and Kakehi (1997) reported on the unexpected synthesis of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives, demonstrating the potential for novel chemical syntheses involving similar compounds (Okawa, Osakada, Eguchi, & Kakehi, 1997).
Eigenschaften
IUPAC Name |
1-methyl-2-oxo-N-(4-pyrazin-2-yloxycyclohexyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-21-10-2-3-14(17(21)23)16(22)20-12-4-6-13(7-5-12)24-15-11-18-8-9-19-15/h2-3,8-13H,4-7H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXNPVMEZQPKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.